molecular formula C9H8ClNS B1586480 (5-Chlorobenzo[b]thiophen-3-yl)methanamine CAS No. 71625-90-6

(5-Chlorobenzo[b]thiophen-3-yl)methanamine

Cat. No. B1586480
CAS RN: 71625-90-6
M. Wt: 197.69 g/mol
InChI Key: VRNXLYAXYIHHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiophene-based analogs, such as “(5-Chlorobenzo[b]thiophen-3-yl)methanamine”, have been synthesized by medicinal chemists to produce combinatorial libraries in search of lead molecules . The synthesis of thiophene derivatives involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” consists of a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular weight of this compound is 234.14 g/mol.


Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” are significant in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including compounds like (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Properties

Research has indicated that thiophene compounds can exhibit significant anti-inflammatory and analgesic effects. This makes them valuable in the design of new drugs aimed at treating conditions like arthritis and other inflammatory diseases .

Antitumor Activity

One of the most critical areas of research for thiophene derivatives is their antitumor activity. These compounds are being tested for their efficacy in inhibiting the growth of cancer cells, which could lead to new treatments for various types of cancer .

Corrosion Inhibition

Apart from their medicinal applications, thiophene derivatives are also used in the field of material science, particularly as inhibitors of metal corrosion. This application is vital for protecting industrial equipment and extending the life of metal structures .

Optoelectronic Devices

Thiophene-based compounds are utilized in the fabrication of optoelectronic devices, such as light-emitting diodes (LEDs). Their unique electronic properties make them suitable for use in advanced display and lighting technologies .

Safety And Hazards

“(5-Chlorobenzo[b]thiophen-3-yl)methanamine” is intended for research use only and is not for human or veterinary use. It is classified as a hazardous substance, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” have shown a wide range of therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXLYAXYIHHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384027
Record name 1-(5-Chloro-1-benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzo[b]thiophen-3-yl)methanamine

CAS RN

71625-90-6
Record name 1-(5-Chloro-1-benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-1-benzothiophene-3-yl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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